POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE is a triblock copolymer that combines the properties of polystyrene and poly(ethylene-ran-butylene) with maleic anhydride grafts. This compound is known for its excellent mechanical, chemical, and thermal stability, making it a versatile material in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE typically involves a solution casting methodology. The nanocomposite films are then investigated for their morphology using techniques such as FTIR, XRD, and SEM .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of varying clay proportions to achieve the desired mechanical and thermal properties. The homogeneous dispersion of platelets into the matrix is crucial for improving material properties, and this is achieved through enhanced forces of adhesion .

Analyse Des Réactions Chimiques

Types of Reactions

POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. The maleic anhydride moieties in the compound allow for covalent reticulation and functionalization .

Common Reagents and Conditions

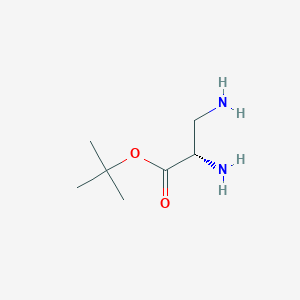

Common reagents used in these reactions include bisamine linkers, which lead to the formation of amide and imide bonds . The reaction conditions often involve controlled molecular weight and stoichiometric ratios to achieve the desired mechanical properties .

Major Products Formed

The major products formed from these reactions include covalently crosslinked membranes with enhanced mechanical properties and specific adsorption abilities .

Applications De Recherche Scientifique

POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE has a wide range of scientific research applications:

Chemistry: Used in the synthesis of nanocomposites with improved thermal and mechanical resilience.

Biology: Employed in the development of biocompatible conductive polymers for biomedical applications.

Medicine: Utilized in the creation of functional elastomeric membranes for environmental remediation.

Mécanisme D'action

The mechanism of action of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE involves the phase-segregated nature of the material, which allows for functionalization and enhanced mechanical properties . The maleic anhydride moieties enable covalent bonding with various linkers, leading to the formation of robust and functional materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS): Known for its thermoplastic elastomer properties.

Polystyrene-block-polybutadiene-block-polystyrene: Another triblock copolymer with different mechanical properties.

Polystyrene-block-polyisoprene-block-polystyrene: Similar in structure but with distinct elastomeric properties.

Uniqueness

POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE stands out due to its grafted maleic anhydride moieties, which provide additional functionalization points and enhance its mechanical and thermal properties . This makes it a highly versatile material for various advanced applications.

Propriétés

Numéro CAS |

124578-11-6 |

|---|---|

Formule moléculaire |

C9H10BrNO2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?

A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.